
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of amides, characterized by the presence of an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves several steps, starting from readily available precursors. One common method involves the reaction of 3,7,11-trimethyldodec-2-en-1-ol with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production often emphasizes cost-effectiveness and scalability, making use of optimized reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect-repellent properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In insect-repellent applications, it is believed to interfere with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
3,7,11-Trimethyldodeca-2,6,10-trienoic acid: This compound shares a similar carbon backbone but differs in functional groups.
Uniqueness
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide stands out due to its specific structural features and the presence of multiple methyl groups, which contribute to its unique chemical and physical properties
Properties
CAS No. |
63074-83-9 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N,N-diethyl-3,7,11-trimethyldodec-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-7-20(8-2)19(21)15-18(6)14-10-13-17(5)12-9-11-16(3)4/h15-17H,7-14H2,1-6H3 |
InChI Key |
PZYPNVIIBKJRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=C(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
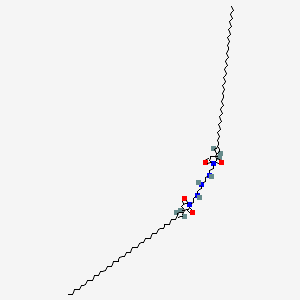

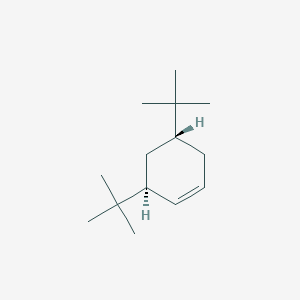
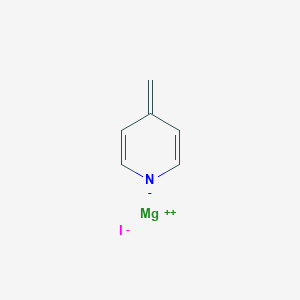
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
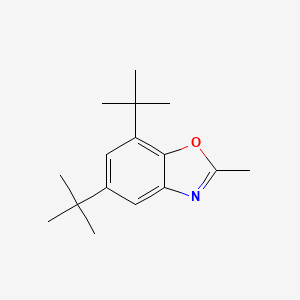
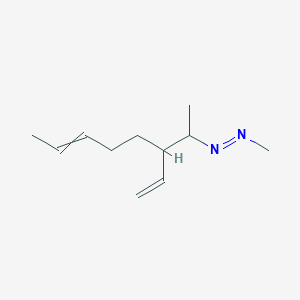
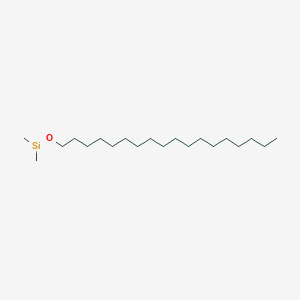
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)
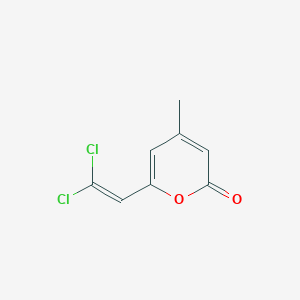
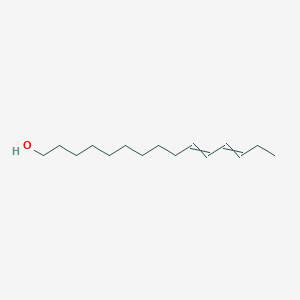
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)
